molecular formula C19H20N4O2S B5774659 N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide

Cat. No. B5774659
M. Wt: 368.5 g/mol
InChI Key: BHYMENAXJGZVBI-UDWIEESQSA-N
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Description

N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is a compound that has gained attention in the scientific community due to its potential applications in various fields. It is a hydrazone derivative that has been synthesized using different methods and has been studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been shown to have various biochemical and physiological effects. It has been reported to have antimicrobial activity against both gram-positive and gram-negative bacteria. It has also been shown to have antitumor activity against various cancer cell lines. In addition, it has been shown to have anti-inflammatory activity in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide in lab experiments is its potential as a multifunctional compound with various activities. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its applications in certain experiments.

Future Directions

There are many future directions for the study of N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide. Some of these include:
1. Further investigation of its mechanism of action and interactions with cellular components.
2. Optimization of its synthesis method to improve its yield and purity.
3. Development of new derivatives with improved solubility and bioavailability.
4. Evaluation of its potential as a pesticide in agriculture.
5. Study of its potential as a corrosion inhibitor in material science.
6. Investigation of its potential as a drug delivery system for targeted therapies.

Synthesis Methods

The synthesis of N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been reported in the literature using different methods. One of the methods involves the reaction of 2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetic acid with hydrazine hydrate followed by the reaction with 2-ethoxybenzaldehyde. The resulting product is then purified using recrystallization.

Scientific Research Applications

N'-(2-ethoxybenzylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has been studied for its antimicrobial, antitumor, and anti-inflammatory activities. In agriculture, it has been studied for its potential use as a pesticide. In material science, it has been studied for its potential use as a corrosion inhibitor.

properties

IUPAC Name

N-[(E)-(2-ethoxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-3-25-17-11-7-4-8-14(17)12-20-22-18(24)13-26-19-21-15-9-5-6-10-16(15)23(19)2/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYMENAXJGZVBI-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=NNC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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